2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol
Overview
Description
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol is an organic compound with a complex structure that includes a methoxyphenyl group attached to a cyclohexyl ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol typically involves the following steps:
Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol to form methoxybenzene.
Cyclohexyl Ring Formation: The methoxybenzene can then undergo a Friedel-Crafts alkylation with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethan-1-ol Attachment: The final step involves the attachment of the ethan-1-ol group, which can be done through a Grignard reaction where the cyclohexylmethoxybenzene reacts with ethylene oxide in the presence of a Grignard reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces various alcohol derivatives.
Substitution: Produces compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic receptors, while the cyclohexyl ring provides structural stability. The ethan-1-ol group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar structure but lacks the cyclohexyl ring.
4-Methoxybenzyl alcohol: Similar methoxyphenyl group but different side chain.
4-Methoxyacetophenone: Contains a methoxyphenyl group but with a ketone functional group.
Uniqueness
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol is unique due to its combination of a methoxyphenyl group, a cyclohexyl ring, and an ethan-1-ol group. This combination provides a unique set of chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)cyclohexyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h6-9,12-13,16H,2-5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHHFYJPNXBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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